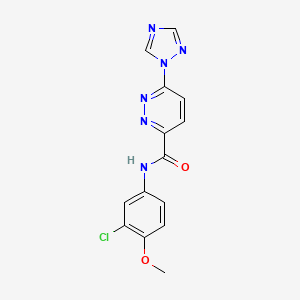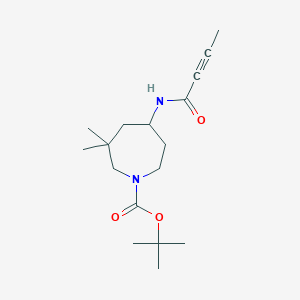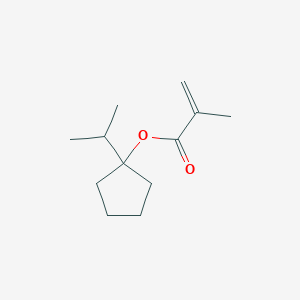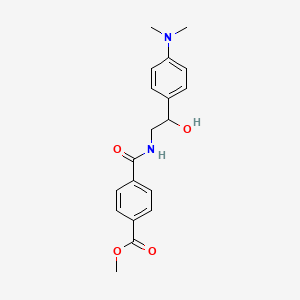![molecular formula C19H13F3N4OS B2866577 5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 897616-11-4](/img/structure/B2866577.png)
5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a phenyl group at the 5-position, a trifluoromethyl group at the 4-position of the benzyl group, and a thioether linkage connecting the benzyl group to the 3-position of the triazolopyrimidine .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Triazolopyrimidines, including compounds similar to the one , have been synthesized and evaluated for their biological activities. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which share a similar core structure, has been achieved through metal-free oxidative N-N bond formation, highlighting a novel strategy for constructing biologically significant skeletons (Zheng et al., 2014). Another study presented an efficient synthesis method for 5-guanidino-1,2,4-thiadiazoles and 1,2,4-triazolo[1,5-a]pyridines, further underlining the versatility and biological importance of triazolopyrimidine derivatives (Nagaraju et al., 2019).
Antitumor and Antimicrobial Potential
The antitumor activity of certain new thiazolopyrimidines, which are structurally related to triazolopyrimidines, has been explored, revealing that some derivatives exhibit promising activity against specific cancer cell lines (El-Bendary et al., 1998). Similarly, thiophene-based heterocycles, including triazolopyrimidine derivatives, have shown significant antimicrobial properties, suggesting their potential application in combating infectious diseases (Mabkhot et al., 2016).
Mechanism of Action and SAR Studies
Research into the mechanism of action and structure-activity relationships (SAR) of triazolopyrimidines has led to the discovery of compounds with unique modes of action. For example, a class of triazolopyrimidines has been identified as anticancer agents with a distinctive mechanism of tubulin inhibition, showcasing the therapeutic potential and the innovative approach to cancer treatment (Zhang et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-phenyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)14-8-6-12(7-9-14)11-28-18-25-24-17-23-16(27)10-15(26(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKZYKODXJBMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)
![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)
![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2866513.png)

![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
